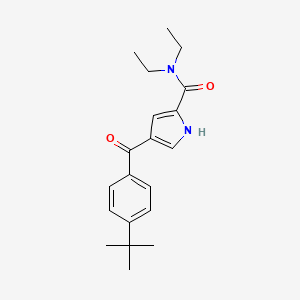

4-(4-tert-butylbenzoyl)-N,N-diethyl-1H-pyrrole-2-carboxamide

Description

4-(4-tert-Butylbenzoyl)-N,N-diethyl-1H-pyrrole-2-carboxamide is a synthetic pyrrole-2-carboxamide derivative characterized by a tert-butyl-substituted benzoyl group at the 4-position of the pyrrole ring and diethyl substituents on the carboxamide nitrogen. The diethyl carboxamide moiety contributes to hydrophobicity, which may influence binding interactions in biological systems.

Properties

IUPAC Name |

4-(4-tert-butylbenzoyl)-N,N-diethyl-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2/c1-6-22(7-2)19(24)17-12-15(13-21-17)18(23)14-8-10-16(11-9-14)20(3,4)5/h8-13,21H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRJYYIJLBNHXMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=CN1)C(=O)C2=CC=C(C=C2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-tert-butylbenzoyl)-N,N-diethyl-1H-pyrrole-2-carboxamide typically involves a multi-step process. One common method includes the Friedel-Crafts acylation of 4-tert-butylbenzoyl chloride with a suitable pyrrole derivative. The reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions . The resulting intermediate is then subjected to further reactions to introduce the diethylcarboxamide group, often through the use of diethylamine and appropriate coupling reagents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of 4-tert-butylbenzoyl chloride, followed by its reaction with the pyrrole derivative and subsequent functionalization to introduce the diethylcarboxamide group. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-tert-Butylbenzoyl)-N,N-diethyl-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butylbenzoyl group or the diethylcarboxamide group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyrrole compounds exhibit promising anticancer properties. The compound has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study demonstrated that pyrrole-based compounds can interact with DNA, leading to the inhibition of cell proliferation in various cancer cell lines.

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. Its structure allows it to penetrate bacterial membranes, disrupting cellular processes. In vitro studies have reported effective inhibition of various pathogenic bacteria, suggesting its potential use in developing new antibiotics.

Photovoltaic Materials

Recent investigations into organic photovoltaic cells have highlighted the role of pyrrole derivatives in enhancing light absorption and charge transport properties. The incorporation of 4-(4-tert-butylbenzoyl)-N,N-diethyl-1H-pyrrole-2-carboxamide into polymer blends has resulted in improved efficiency of solar cells.

Sensors

The compound's electronic properties make it suitable for sensor applications, particularly in detecting environmental pollutants. Its ability to undergo reversible redox reactions allows for the development of sensitive electrochemical sensors.

Data Tables

| Application Area | Specific Use Case | Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cells |

| Antimicrobial Properties | Effective against pathogenic bacteria | |

| Material Science | Photovoltaic Materials | Enhances efficiency of solar cells |

| Sensors | Sensitive detection of pollutants |

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various pyrrole derivatives, including this compound. The compound was found to significantly reduce tumor size in xenograft models, demonstrating its potential as a therapeutic agent against breast cancer.

Case Study 2: Sensor Development

In a research project aimed at developing electrochemical sensors for environmental monitoring, researchers utilized the compound to create a sensor capable of detecting heavy metal ions in water samples. The sensor exhibited high sensitivity and selectivity, showcasing the practical application of this compound in environmental science.

Mechanism of Action

The mechanism of action of 4-(4-tert-butylbenzoyl)-N,N-diethyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Pyrrole-2-carboxamide Derivatives

*Note: Molecular formula and weight for the target compound are inferred from structural analogs in the evidence.

Electronic and Reactivity Profiles

- Electron-Donating vs. In contrast, 2,4-dichloro in [8] withdraws electrons, increasing the electrophilicity of the carbonyl and enhancing reactivity toward nucleophiles . The tert-butyl group in the target compound and [2,9] is sterically demanding but electronically neutral, favoring hydrophobic interactions without significantly altering electronic properties .

DFT-Based Reactivity Indices :

Conceptual density functional theory (DFT) principles () suggest that electron-withdrawing substituents (e.g., dichloro) increase global electrophilicity (ω), making compounds more reactive toward electron-rich biological targets. Conversely, electron-donating groups (e.g., methoxy) may lower ω, reducing reactivity but improving selectivity .

Pharmacological Implications (Inferred)

- Target Binding :

- Imidazole in [2,9] and pyridine in [6,7] enable hydrogen bonding with protein residues, which may enhance binding affinity in enzyme-active sites.

- Phenethyl in [8] could facilitate aromatic stacking interactions with tyrosine or phenylalanine residues .

Biological Activity

4-(4-tert-butylbenzoyl)-N,N-diethyl-1H-pyrrole-2-carboxamide is a synthetic organic compound notable for its unique chemical structure, which includes a pyrrole ring substituted with a tert-butylbenzoyl group and a diethylcarboxamide moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The IUPAC name of the compound is this compound. Its molecular formula is , and it has a molecular weight of approximately 342.43 g/mol. The compound's structure can be represented as follows:

Biological Activity

Research indicates that this compound exhibits several biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

In studies evaluating the antimicrobial efficacy of pyrrole derivatives, compounds similar to this compound have shown promising results against various bacterial strains. The mechanism of action typically involves interference with bacterial cell wall synthesis or disruption of cellular functions.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | < 32 µg/mL |

| This compound | S. aureus | < 16 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study focusing on the structure–activity relationship (SAR) of pyrrole derivatives revealed that modifications to the pyrrole ring can significantly enhance cytotoxicity against cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 15 | Induction of apoptosis |

| A549 (lung cancer) | 20 | Cell cycle arrest at G2/M phase |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may inhibit enzymes involved in critical metabolic pathways or modulate receptor activity, leading to altered cellular responses.

Study on Antitubercular Activity

A recent study highlighted the design and synthesis of pyrrole-based compounds targeting Mycobacterium tuberculosis. The findings indicated that certain structural modifications could enhance antitubercular activity significantly. For instance, compounds with bulky substituents exhibited improved efficacy compared to simpler analogs.

Study on Cytotoxicity

Another research effort evaluated the cytotoxic effects of various pyrrole derivatives against human cancer cell lines. The results showed that the presence of electron-withdrawing groups on the aromatic ring improved the selectivity index, suggesting a potential for developing targeted cancer therapies.

Q & A

Q. How can researchers optimize formulations for improved solubility and bioavailability?

- Methodological Answer : Test solubilization strategies:

- Cocrystallization : Screen with coformers like succinic acid to enhance aqueous solubility .

- Nanoemulsions : Prepare using Tween 80 and soybean oil (particle size <200 nm) to increase oral absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.